molecular formula C30H22N2O3S B15011380 5-[4-(benzyloxy)benzylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-[4-(benzyloxy)benzylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B15011380
M. Wt: 490.6 g/mol
InChI Key: LCLFHPDMBWRCQB-UHFFFAOYSA-N
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Description

5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a unique structure that includes a benzyloxy group, a phenylmethylidene group, and a diazinane-4,6-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps. One common method includes the reaction of 4-(benzyloxy)benzaldehyde with 1,3-diphenyl-2-thiourea under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of organic synthesis and scale-up techniques would apply, ensuring that the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The benzyloxy and phenylmethylidene groups play a crucial role in binding to enzymes or receptors, modulating their activity. The diazinane-4,6-dione core is essential for the compound’s stability and reactivity, enabling it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)phenol: Shares the benzyloxy group but lacks the diazinane-4,6-dione core.

    4-(Phenylmethoxy)benzeneacetic acid: Similar in structure but with different functional groups and properties.

    Bis(4-benzyloxyphenoxy)phenyl phosphine oxide: Contains benzyloxy groups but has a different core structure.

Uniqueness

5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its combination of functional groups and the presence of the diazinane-4,6-dione core. This structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C30H22N2O3S

Molecular Weight

490.6 g/mol

IUPAC Name

1,3-diphenyl-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C30H22N2O3S/c33-28-27(20-22-16-18-26(19-17-22)35-21-23-10-4-1-5-11-23)29(34)32(25-14-8-3-9-15-25)30(36)31(28)24-12-6-2-7-13-24/h1-20H,21H2

InChI Key

LCLFHPDMBWRCQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=S)N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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